molecular formula C7H13ClO2 B1585588 3-Methylbutyl chloroacetate CAS No. 5326-92-1

3-Methylbutyl chloroacetate

Cat. No.: B1585588
CAS No.: 5326-92-1
M. Wt: 164.63 g/mol
InChI Key: UZQBACINTKFBSX-UHFFFAOYSA-N
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Description

Significance of Chloroacetate (B1199739) Esters as Synthetic Intermediates and Functional Molecules

Chloroacetate esters are recognized as important organic chemicals widely used in organic synthesis, pharmaceuticals, and pesticides. asianpubs.org Their significance stems from their reactivity, which makes them versatile building blocks for creating more complex molecules. ontosight.aicymitquimica.com The presence of a chloro group on the acetic acid moiety provides a reactive site for various chemical transformations, such as nucleophilic substitution and hydrolysis. cymitquimica.com

These esters serve as crucial intermediates in the production of a wide array of fine chemicals. cymitquimica.com For instance, ethyl chloroacetate is a key reactant in synthesizing quinoline (B57606) derivatives and is used to create ester derivatives from 2-mercaptobenzothiazole. wisdomlib.org Furthermore, chloroacetate esters are employed in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals. ontosight.aiontosight.aiontosight.ai Their utility is demonstrated in reactions like the Darzens glycidic ester condensation, where ethyl chloroacetate reacts with ketones to form intermediates for fragrance molecules. asianpubs.org The ability to participate in such a diverse range of reactions underscores their importance as functional molecules in synthetic chemistry.

Evolution of Research Perspectives on Alkyl Chloroacetates in Organic Chemistry

Research into alkyl chloroacetates has evolved significantly over the decades, reflecting broader trends in organic synthesis toward more efficient and environmentally benign methods. Historically, reactions involving these compounds often required harsh conditions or stoichiometric reagents. For example, a 1967 method for the cyclopropanation of alkyl 2-haloacetates utilized stoichiometric amounts of metallic lithium. nih.govoup.com

More recent research has focused on developing catalytic and more sustainable approaches. A notable advancement is the use of electrochemical methods. nih.govbeilstein-journals.org Researchers have discovered that 1,2,3-trisubstituted cyclopropane (B1198618) derivatives can be formed through the electrochemical reduction of alkyl 2-chloroacetates. nih.govbeilstein-journals.org This approach is considered more environmentally friendly and accessible than older methods that rely on rare and expensive metals like lithium. nih.govbeilstein-journals.org Further refinements have explored the use of electro-generated bases (EGB) from amide derivatives to promote cyclopropanation, which can lead to high yields without the formation of difficult-to-separate by-products. oup.comresearchgate.net This shift from stoichiometric metal reductants to catalytic and electrochemical strategies highlights the ongoing evolution in the application of alkyl chloroacetates in organic synthesis.

Positioning of 3-Methylbutyl Chloroacetate within Contemporary Chemical Research

Within the broader context of alkyl chloroacetates, this compound serves as a useful research compound. It is primarily utilized as an intermediate in organic synthesis, where its reactive nature allows it to be a precursor for various esters, amides, and other functional groups through nucleophilic substitution reactions.

Specific research applications include its use in degradation studies to understand the environmental fate of chlorinated compounds. It also functions as an analytical standard for the detection and quantification of similar chlorinated esters in environmental samples, aiding in the calibration of instruments like gas chromatography-mass spectrometry (GC-MS). While it may not be the subject of as many studies as simpler esters like ethyl chloroacetate, its specific alkyl chain makes it relevant in contexts where lipophilicity and steric properties are being investigated, such as in the synthesis of potential pharmaceutical agents or specialty chemicals. ontosight.ai

Chemical and Physical Properties of this compound

The fundamental properties of a chemical compound are crucial for its application in research and synthesis. Below is a table summarizing the key physical and chemical data for this compound.

PropertyValueSource(s)
CAS Number 5326-92-1 labshake.com
Molecular Formula C₇H₁₃ClO₂ chemicalbook.com
Molecular Weight 164.63 g/mol chemicalbook.com
IUPAC Name 3-methylbutyl 2-chloroacetate labshake.com
Boiling Point 194-196 °C chemicalbook.comchemicalbook.com
Density 1.033 g/cm³ (Predicted) chemicalbook.com
Synonyms Isopentyl chloroacetate, Chloroacetic acid 3-methylbutyl ester labshake.comchemeo.com

Mentioned Chemical Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylbutyl 2-chloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
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InChI

InChI=1S/C7H13ClO2/c1-6(2)3-4-10-7(9)5-8/h6H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

UZQBACINTKFBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCOC(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C7H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30967834
Record name 3-Methylbutyl chloroacetate
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Molecular Weight

164.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5326-92-1, 5376-92-1
Record name Acetic acid, 2-chloro-, 3-methylbutyl ester
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Record name 3-Methylbutyl chloroacetate
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Record name 3-Methylbutyl chloroacetate
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Record name Acetic acid, 3-methylbutyl ester
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Advanced Synthetic Methodologies for 3 Methylbutyl Chloroacetate and Analogues

Chemo- and Regioselective Esterification Strategies for Chloroacetic Acid Derivatives

The direct esterification of chloroacetic acid with an alcohol is a fundamental method for producing chloroacetate (B1199739) esters. Achieving high chemo- and regioselectivity is crucial, especially when dealing with complex substrates containing multiple reactive sites. The primary challenge is to favor the esterification reaction while preventing unwanted side reactions, such as nucleophilic substitution of the chlorine atom or hydrolysis.

Several established methods are employed for the synthesis of 3-methylbutyl chloroacetate and related esters:

Fischer-Speier Esterification : This classic acid-catalyzed method involves reacting chloroacetic acid with 3-methyl-1-butanol, typically in the presence of a strong acid catalyst like sulfuric acid, and heating the mixture under reflux. The reaction is an equilibrium process, and techniques such as removing water or using an excess of one reactant are often used to drive it towards the product. For instance, refluxing chloroacetic acid with propanol (B110389) and a sulfuric acid catalyst for six hours has been reported to yield propyl chloroacetate in 92% yield.

Acylation with Chloroacetyl Chloride : A more reactive alternative involves the acylation of the alcohol with chloroacetyl chloride. ontosight.ai This method is often faster and not equilibrium-limited. The reaction is typically performed in the presence of a base (e.g., pyridine (B92270), triethylamine) to neutralize the hydrochloric acid byproduct. ontosight.ai Careful temperature control is necessary to manage the high reactivity and minimize side reactions.

Williamson-type Ether Synthesis Analogue : This approach utilizes the sodium salt of chloroacetic acid reacted with an alcohol in the presence of an alkali hydroxide (B78521). The reaction proceeds under milder conditions (e.g., 25–40 °C), which helps to minimize the hydrolysis of the chloroacetate.

Solid-Acid Catalysis : To overcome the separation and corrosion issues associated with liquid acid catalysts, heterogeneous solid-acid catalysts like acid resins are used. In a continuous process, a stoichiometric mixture of chloroacetic acid and the alcohol can be passed through a fixed-bed reactor containing the catalyst, offering high selectivity and the ability to reuse the catalyst. Zinc methanesulfonate (B1217627) has also been demonstrated as an effective and reusable catalyst for the esterification of chloroacetic acid with isopropanol, achieving a 96.2% yield under optimized conditions. researchgate.net

Table 1: Comparison of Esterification Methods for Chloroacetate Esters

MethodReactantsCatalyst/ConditionsAdvantagesLimitations
Fischer-Speier Esterification Chloroacetic acid, 3-methyl-1-butanolSulfuric acid, refluxInexpensive reagentsEquilibrium-limited, harsh conditions
Acylation with Chloroacetyl Chloride 3-methyl-1-butanol, Chloroacetyl chlorideBase (e.g., pyridine), controlled temperatureHigh reactivity, faster reaction timesCorrosive and moisture-sensitive acyl chloride
Williamson-type Analogue 3-methyl-1-butanol, Sodium chloroacetateSodium hydroxide, 25–40 °CMild conditions, avoids corrosive reagentsPotential for hydrolysis of the ester
Solid-Acid Catalysis Chloroacetic acid, 3-methyl-1-butanolAcid resin, 80 °CContinuous process, reusable catalyst, high selectivityMay require specific reactor setups

Development of Enantioselective Routes to Chiral Chloroacetate Esters

The synthesis of enantiomerically pure chiral compounds is a cornerstone of modern medicinal chemistry. Chiral chloroacetate esters are valuable intermediates, and developing enantioselective routes to access them is of significant interest.

Catalytic asymmetric synthesis aims to create chiral molecules from prochiral precursors using a small amount of a chiral catalyst.

Enzyme-Catalyzed Kinetic Resolution : Lipases are widely used biocatalysts for the enantioselective acylation of racemic alcohols. unipd.it In a kinetic resolution, the enzyme selectively acylates one enantiomer of a racemic alcohol faster than the other. This method has been applied to the resolution of various alcohols using chloroacetate esters as acyl donors. orgsyn.org For example, lipase (B570770) from Pseudomonas cepacia can effectively resolve racemic alcohols, yielding both the chloroacetate ester and the remaining alcohol with excellent enantiomeric excess (>99% ee) in many cases. unipd.it Dynamic kinetic resolution, which combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, provides a highly efficient pathway to a single enantiomer of the desired ester in high yield. unipd.it

Chiral N-heterocyclic Carbene (NHC) Catalysis : Chiral triazolium salts have been used as catalysts for the synthesis of α-chloro aryl esters. nih.gov In this approach, treatment of α,α-dichloroaldehydes with phenols in the presence of a chiral NHC catalyst and a base results in the formation of the corresponding α-chloro esters in good yield and enantioselectivity. nih.gov

Table 2: Examples of Catalytic Asymmetric Synthesis of Chiral Esters

Catalyst TypeReactionSubstrate ExampleProductEnantiomeric Excess (ee)Reference
Lipase (e.g., CAL-B) Kinetic Resolution (Acylation)Racemic propargylic alcohols(R)-ester and (S)-alcohol>99% unipd.it
Lipase (Pseudomonas cepacia) Kinetic Resolution (Acylation)Racemic alcoholsEster and remaining alcohol>99% unipd.it
Chiral Triazolium Salt (NHC) Enantioselective Protonationα,α-dichloroaldehydes, phenolsα-chloro aryl estersGood enantioselectivity nih.gov

An alternative strategy to obtain enantiomerically pure compounds is to start with a precursor that is already chiral, often sourced from the "chiral pool" of naturally available molecules. orgsyn.org A chiral derivatizing agent (CDA) is a chiral auxiliary used to convert a mixture of enantiomers into a mixture of diastereomers, which can then be separated. wikipedia.org

In the context of chloroacetate esters, this can be achieved by reacting chloroacetyl chloride with a chiral alcohol. For example, the racemic chiral auxiliary trans-2-phenylcyclohexanol can be acylated with chloroacetyl chloride. orgsyn.org The resulting diastereomeric mixture of chloroacetate esters can then be separated, or more commonly, the racemic alcohol is resolved via enzyme-catalyzed hydrolysis of its chloroacetate ester. The lipase selectively hydrolyzes one diastereomeric ester, allowing for the separation of the unreacted ester and the resulting chiral alcohol. orgsyn.org This provides access to both enantiomers of the chiral auxiliary, which are valuable for asymmetric synthesis. orgsyn.org

Novel Synthetic Pathways to Functionalized this compound Structures

The search for more efficient, selective, and sustainable synthetic methods has led to the exploration of novel catalytic systems and reaction activation strategies.

Transition-metal catalysis has revolutionized organic synthesis by enabling the construction of complex molecules with high efficiency and selectivity. mdpi.com While direct transition-metal catalyzed esterification of chloroacetic acid is less common, these catalysts are instrumental in synthesizing functionalized analogues and in reactions where the chloroacetate moiety is a key component.

For instance, transition metals like palladium, copper, and rhodium are used extensively in cross-coupling and cyclization reactions. mdpi.comcaltech.edusioc-journal.cn A functionalized precursor to a this compound analogue, such as one containing an additional reactive handle (e.g., an alkene or aryl halide), could be synthesized and then subjected to transition-metal-catalyzed reactions to build more complex molecular architectures. For example, nickel-catalyzed cross-coupling reactions of organozinc reagents with amino acid-derived chloroacetates, such as ethyl 2-(((benzyloxy)carbonyl)amino)-2-chloroacetate, have been developed to synthesize unnatural α-amino acids with high enantiomeric excess. caltech.edu

Beyond traditional heating and catalysis, several unconventional methods offer unique advantages for synthesis.

Mitsunobu Reaction : The Mitsunobu reaction allows for the esterification of an alcohol with a carboxylic acid under mild, neutral conditions using a combination of a phosphine (B1218219) (e.g., triphenylphosphine) and an azodicarboxylate (e.g., diisopropyl azodicarboxylate). acs.org This reaction generally proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. The use of chloroacetic acid in the Mitsunobu reaction has been documented. acs.org It has been noted that acids stronger than acetic acid, such as chloroacetic acid, often give better yields in these esterification reactions. acs.org

Flow Chemistry : Continuous flow chemistry offers advantages in terms of safety, scalability, and reaction control, particularly for reactions involving unstable intermediates. A method for the selective chloromethylenation of esters using chloroacetic acid has been developed in a continuous flow setup. researchgate.net This involves the generation of an unstable chloroacetate dianion intermediate, which is efficiently reacted in the flow system under mild conditions (<1 min residence time), a process not easily achieved in batch synthesis. researchgate.net

Anion-Binding Catalysis : New modes of activation involving hydrogen-bond donor (HBD) catalysts have been developed. harvard.edu These catalysts can activate substrates by associating with leaving groups, such as the chloride in N-carbamoyl α-chloro amino esters (which are α-imino ester equivalents), to generate reactive chiral ion-pairs that can be intercepted by nucleophiles. harvard.edu This represents an emerging strategy for the enantioselective synthesis of complex ester derivatives. harvard.edu

Mechanistic Investigations of Reactions Involving 3 Methylbutyl Chloroacetate

Nucleophilic Substitution Reactions at the Chlorinated Carbon Center

The carbon-chlorine bond in 3-methylbutyl chloroacetate (B1199739) is polarized due to the high electronegativity of the chlorine atom, rendering the α-carbon electrophilic and susceptible to attack by nucleophiles. thermofisher.com This reactivity is central to its use as a building block in organic synthesis, allowing for the introduction of the 3-methylbutoxycarbonylmethyl group onto various substrates. researchgate.netresearchgate.net The primary mechanism for these transformations is nucleophilic substitution, which can proceed through either a concerted (SN2) or a stepwise (SN1) pathway, depending on the reaction conditions and the nature of the nucleophile.

Given that the chlorinated carbon is a primary carbon, the SN2 mechanism is generally favored. This pathway involves a backside attack by the nucleophile, leading to an inversion of stereochemistry at the carbon center (though this is not applicable to the prochiral center of 3-methylbutyl chloroacetate). The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Stronger, less sterically hindered nucleophiles and polar aprotic solvents typically promote the SN2 reaction.

Common nucleophilic substitution reactions involving this compound include:

Reaction with Hydroxide (B78521): In aqueous alkali, the hydroxide ion (:OH⁻) acts as a nucleophile, displacing the chloride ion to form 3-methylbutyl hydroxyacetate. thermofisher.com

Reaction with Cyanide: Treatment with potassium cyanide (KCN), typically in an ethanolic solution, results in the formation of 3-methylbutyl cyanoacetate. This reaction is a valuable method for carbon-chain extension. thermofisher.com

Reaction with Ammonia (B1221849): Reaction with an excess of ammonia in ethanol (B145695) yields 3-methylbutyl aminoacetate, a primary amine. thermofisher.com

While the SN1 pathway, which involves the formation of a carbocation intermediate, is less common for primary halides, it can be facilitated under conditions that favor ionization, such as the use of a polar protic solvent and a non-basic, weakly nucleophilic reagent. However, for this compound, elimination reactions often become a competitive pathway under such conditions.

Carbonyl Group Reactivity: Advanced Studies of Transesterification and Saponification Mechanisms

The ester functional group of this compound is another key site of reactivity. The carbonyl carbon is electrophilic and can be attacked by nucleophiles, leading to addition-elimination reactions such as transesterification and saponification. acs.orgacs.org

Transesterification is the process of exchanging the 3-methylbutyl alkoxy group with a different one by reacting the ester with another alcohol. This equilibrium reaction can be catalyzed by either an acid or a base. acs.orgresearchgate.net

Acid-Catalyzed Mechanism: The reaction begins with the protonation of the carbonyl oxygen by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. acs.orgresearchgate.net The new alcohol then attacks the activated carbonyl carbon, forming a tetrahedral intermediate. acs.org After a proton transfer, the original 3-methyl-1-butanol is eliminated, and deprotonation of the new ester regenerates the catalyst. acs.orgresearchgate.net

Base-Catalyzed Mechanism: A strong base, typically an alkoxide corresponding to the new alcohol, directly attacks the carbonyl carbon. acs.org This forms a tetrahedral intermediate from which the 3-methylbutoxide leaving group is expelled, yielding the new ester. gcwgandhinagar.com

Saponification is the hydrolysis of the ester under basic conditions, typically using an aqueous solution of a strong base like sodium hydroxide. researchgate.net The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the 3-methylbutoxide ion. A rapid, irreversible proton transfer from the newly formed chloroacetic acid to the highly basic 3-methylbutoxide ion drives the reaction to completion, forming sodium chloroacetate and 3-methyl-1-butanol.

Kinetic and Thermodynamic Analyses of Ester Cleavage and Formation

Kinetic data for the saponification of similar esters demonstrate the influence of temperature on the reaction rate constant (k), which can be described by the Arrhenius equation. Thermodynamic parameters such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡) can be derived from these studies.

EsterTemperature (K)Rate Constant (k) (L mol⁻¹ s⁻¹)Activation Energy (Ea) (kJ mol⁻¹)Reference
Ethyl Acetate (B1210297)3030.11546.8 researchgate.net
Ethyl Acetate3130.22346.8 researchgate.net
Ethyl Acetate3280.58946.8 researchgate.net
Methyl Acetate298~1.4 x 10⁻⁴ (catalyzed)Not specified researchgate.net
Methyl Acetate363Not specified (catalyzed)Not specified researchgate.net

This table presents representative kinetic data for the saponification of simple esters to illustrate typical values and the effect of temperature. The presence of the electron-withdrawing chlorine atom in this compound would be expected to increase the rate of saponification compared to non-halogenated analogues by making the carbonyl carbon more electrophilic.

Thermodynamic properties for the formation of esters can be estimated using group contribution methods. byu.edu These calculations provide values for standard Gibbs free energy of formation (ΔG⁰f) and enthalpy of formation (ΔH⁰f), which determine the spontaneity and thermal nature of the reaction under standard conditions. byu.edu The equilibrium of esterification is influenced by the removal of a product (often water) to drive the reaction forward, in accordance with Le Châtelier's principle. thermofisher.com

Role of this compound in Elimination Reactions

In addition to substitution, this compound can undergo elimination reactions, where the chloride ion and a proton from the adjacent carbon (the β-carbon) are removed to form an alkene. cdnsciencepub.com These reactions, primarily the E2 and E1 mechanisms, are often in competition with nucleophilic substitutions.

The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a β-proton simultaneously as the leaving group (chloride) departs, forming a double bond. This pathway is favored by strong, sterically hindered bases (which are poor nucleophiles), high temperatures, and less polar solvents. For this compound, the β-carbon is the one within the 3-methylbutyl group, adjacent to the ester oxygen. However, elimination involving the cleavage of the C-O ester bond is not a standard pathway. The more plausible elimination involves the chloroacetyl moiety itself, but it lacks a β-hydrogen, making a standard β-elimination impossible for this part of the molecule.

Therefore, elimination reactions for this specific substrate would primarily compete with SN2 reactions at the chlorinated carbon if there were β-hydrogens relative to the chlorine atom. Since the chlorine is on a terminal carbon which is adjacent to a carbonyl group, there are no β-hydrogens available for a standard E1 or E2 elimination pathway that would result in a stable alkene. Elimination reactions are thus not a primary mechanistic pathway for this compound under typical conditions.

Exploration of Radical Reactions and Photochemical Transformations

Beyond ionic pathways, this compound can participate in reactions involving radical intermediates, particularly when initiated by light (photochemistry) or radical initiators.

The carbon-chlorine bond is the weakest bond in the chloroacetyl moiety and is susceptible to homolytic cleavage upon absorption of ultraviolet (UV) light, generating a chlorine radical and a 3-methylbutoxycarbonylmethyl radical. acs.org

Mechanistic Pathways of Light-Induced Reactions

Photochemical reactions provide a key method for generating radical intermediates from substrates like this compound, often without the need for toxic reagents. rsc.org Upon irradiation with UV light, the primary photochemical process is the homolytic cleavage of the C-Cl bond.

Reaction: Cl-CH₂COOCH₂CH₂CH(CH₃)₂ + hν → •CH₂COOCH₂CH₂CH(CH₃)₂ + Cl•

Once formed, the resulting carbon-centered radical can undergo several subsequent reactions:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from a solvent molecule or another substrate molecule to form 3-methylbutyl acetate.

Dimerization: Two radicals can combine to form a dimer, such as succinic acid di(3-methylbutyl) ester.

Addition to Alkenes: The radical can add across the double bond of an alkene, initiating a polymerization or an addition reaction.

Studies on related compounds like ethyl chloroacetate have confirmed that photolysis leads to the decomposition of the ester. acs.org The specific products and their distribution depend on the reaction conditions, such as the wavelength of light and the solvent used. uni-regensburg.de

Electron Transfer Processes

Single-electron transfer (SET) is another important mechanistic pathway that can generate radical intermediates. In a SET process, an electron is transferred from a donor to an acceptor, creating a radical anion and a radical cation. acs.org For this compound, it can act as an electron acceptor.

The reduction of the C-Cl bond can occur via a stepwise mechanism involving an initial electron transfer to form a radical anion intermediate. umsl.edu This intermediate is transient and rapidly undergoes dissociative cleavage of the C-Cl bond to release a chloride ion and form the 3-methylbutoxycarbonylmethyl radical. umsl.edu

Mechanism:

Electron Transfer: Cl-CH₂COOR + e⁻ → [Cl-CH₂COOR]•⁻ (Radical anion formation)

Dissociative Cleavage: [Cl-CH₂COOR]•⁻ → •CH₂COOR + Cl⁻

This type of process is fundamental to photoredox catalysis, where a photocatalyst, upon excitation by visible light, can act as an electron donor or acceptor to initiate the reaction. umsl.edu For instance, an excited photocatalyst could transfer an electron to this compound, triggering the C-Cl bond cleavage and generating the key radical intermediate for further synthetic transformations. Distinguishing between a direct SN2 pathway and a one-electron (SET) mechanism can be achieved using specialized techniques, such as single-scan voltammetry in the presence of a radical trap.

Theoretical and Computational Chemistry Studies of 3 Methylbutyl Chloroacetate

Quantum Chemical Calculations on Molecular Structure, Conformation, and Spectroscopic Properties

Quantum chemical calculations are instrumental in determining the three-dimensional structure of 3-methylbutyl chloroacetate (B1199739), predicting its various conformations, and interpreting its spectroscopic signatures.

The molecular structure of 3-methylbutyl chloroacetate, with the chemical formula C7H13ClO2, consists of a chloroacetyl group linked to a 3-methylbutyl (isoamyl) group through an ester linkage. Computational methods, particularly Density Functional Theory (DFT), can be employed to calculate key structural parameters. While specific computational studies on this exact molecule are not widely available, representative bond lengths and angles can be inferred from standard values for similar organic esters.

Interactive Table: Predicted Structural Parameters of this compound

ParameterBondPredicted Value (Å)
Bond LengthC=O~1.21
Bond LengthC-O (ester)~1.33
Bond LengthO-C (alkyl)~1.45
Bond LengthC-Cl~1.78
Bond AngleO=C-O~123°
Bond AngleC-O-C~116°

Note: These are typical values for ester functional groups and are illustrative. Specific values would require dedicated DFT calculations for this compound.

Conformational analysis, which studies the different spatial arrangements of a molecule due to rotation around single bonds, is crucial for understanding its stability and reactivity. lumenlearning.comlibretexts.org For this compound, rotation around the C-O and C-C single bonds gives rise to various conformers. Studies on similar esters, such as ethyl chloroacetate, have shown that different conformers can have a significant range of activation energies for reactions like hydrolysis. researchgate.net It has been observed that gauche conformers may exhibit lower activation energies compared to trans conformers. researchgate.net This suggests that the conformational state of this compound could influence its reactivity.

Computational methods are also powerful tools for predicting spectroscopic properties. For instance, the vibrational frequencies from Fourier-transform infrared (FTIR) spectroscopy can be calculated. Experimental FTIR data for this compound shows a characteristic ester carbonyl (C=O) stretch at approximately 1740 cm⁻¹ and a C-Cl stretch in the range of 600-750 cm⁻¹. DFT calculations can reproduce these vibrational modes, aiding in the assignment of spectral bands. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted, which is valuable for structure verification. nih.gov

Reactivity Predictions and Mechanistic Elucidation via Advanced Computational Models

Advanced computational models are pivotal in predicting the reactivity of this compound and elucidating the mechanisms of its chemical transformations. researchgate.net These models can provide insights into reaction kinetics and thermodynamics that are often challenging to obtain experimentally.

One key aspect of the reactivity of this compound is the susceptibility of the C-Cl bond to nucleophilic attack. Density Functional Theory (DFT) can be used to calculate bond dissociation energies (BDEs). For the C-Cl bond in this molecule, the BDE is estimated to be around 339 kJ/mol, which provides a quantitative measure of its strength and the energy required for its cleavage.

Computational models are also used to study reaction mechanisms, such as hydrolysis. Carboxylic acid esters can undergo hydrolysis through base-catalyzed, acid-catalyzed, or neutral pathways. epa.gov The base-catalyzed hydrolysis of esters typically proceeds via a bimolecular acyl-oxygen cleavage (BAC2) mechanism, which is analogous to an SN2 reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. epa.gov Computational studies on the neutral hydrolysis of similar esters, like methyl acetate (B1210297), suggest that the reaction can proceed through a cooperative mechanism involving two or more water molecules, potentially in a single step rather than through a distinct tetrahedral intermediate. researchgate.net Such calculations can map out the entire potential energy surface of the reaction, identifying the lowest energy pathway.

Furthermore, computational strategies like Quantitative Structure-Property Relationship (QSPR) modeling can be used to correlate molecular descriptors with properties like biodegradation half-lives, offering predictions of the compound's environmental fate.

Frontier Molecular Orbital Theory Analysis for Understanding Reactivity Patterns

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool within computational chemistry for understanding and predicting chemical reactivity. nih.govuni.lu It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. nih.gov

The reactivity of this compound can be rationalized using FMO theory. The HOMO is the highest energy orbital containing electrons and is associated with the molecule's ability to donate electrons (nucleophilicity). The LUMO is the lowest energy orbital without electrons and relates to the molecule's ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter; a smaller gap generally implies higher reactivity. nih.govimist.ma

For this compound, the HOMO is expected to have significant contributions from the non-bonding electrons on the ester oxygen atoms. The LUMO, on the other hand, will likely be centered on the antibonding σ* orbital of the C-Cl bond and the π* orbital of the carbonyl group. In nucleophilic substitution reactions, the nucleophile's HOMO will interact with the LUMO of this compound. The localization of the LUMO on the C-Cl bond makes the α-carbon a prime site for nucleophilic attack, leading to the displacement of the chloride ion, a characteristic reaction for α-halo esters. nih.gov

Interactive Table: Conceptual FMO Properties of this compound

OrbitalPrimary LocationRole in Reactivity
HOMONon-bonding orbitals of oxygen atomsElectron donation in certain reactions
LUMOAntibonding σ* orbital of C-Cl bond, π* of C=OElectron acceptance, site of nucleophilic attack

Note: The specific energies and contributions would be determined through quantum chemical calculations.

Simulation of Reaction Pathways, Transition States, and Energy Landscapes

Computational chemistry allows for the detailed simulation of reaction pathways, providing a dynamic picture of how reactants are converted into products. This involves mapping the potential energy surface, locating transition states, and calculating activation energies.

For this compound, a key reaction is the nucleophilic substitution at the α-carbon (the carbon bonded to the chlorine atom). This reaction, often proceeding through an SN2 mechanism, can be modeled computationally. nih.gov The simulation would start with the reactants (e.g., this compound and a nucleophile like a halide ion or an amine) and map the geometric and energetic changes as they approach each other.

The highest point on the minimum energy path between reactants and products is the transition state. researchgate.net For an SN2 reaction on this compound, the transition state would be a pentacoordinate carbon species, where the C-Cl bond is partially broken and the new bond with the nucleophile is partially formed. Computational methods can optimize the geometry of this transient species and calculate its energy.

The difference in energy between the reactants and the transition state is the activation energy barrier, which is a key determinant of the reaction rate. By simulating the entire energy landscape, computational chemists can predict reaction kinetics, understand the factors that influence selectivity, and even explore competing reaction pathways. researchgate.netbyu.edu For example, simulations could compare the SN2 reaction at the α-carbon with a potential competing reaction, such as nucleophilic attack at the carbonyl carbon.

Applications in Complex Organic Synthesis and Materials Science

Utilization as a Versatile Building Block in Multi-Step Total Syntheses

While 3-Methylbutyl chloroacetate (B1199739) is primarily known as a synthesis intermediate, its role as a versatile building block is exemplified by the broader class of chloroacetate esters in complex synthesis. The chloroacetyl group is a powerful electrophile, enabling the introduction of a carboxymethyl unit onto various nucleophiles. This strategy is fundamental in chain elongation and the construction of more complex carbon skeletons. For instance, in the Darzens glycidic ester condensation, chloroacetate esters react with ketones or aldehydes in the presence of a base to form α,β-epoxy esters (glycidic esters). orgsyn.org These products are valuable intermediates themselves, serving as precursors to aldehydes, ketones, and α-hydroxy esters upon further transformation. The 3-methylbutyl ester moiety can influence reaction solubility and, in some cases, be selectively cleaved later in a synthetic sequence.

Precursor for the Synthesis of Heterocyclic Compounds

The reactivity of the α-chloro ester functionality makes 3-Methylbutyl chloroacetate an excellent precursor for synthesizing a variety of heterocyclic compounds. The general strategy involves a cyclization reaction where the chloroacetyl unit acts as a dielectrophile or is involved in a sequential alkylation-cyclization process.

One prominent example is the Hantzsch thiazole (B1198619) synthesis, where an α-halo carbonyl compound (like this compound) reacts with a thioamide. The reaction proceeds via an initial S-alkylation followed by cyclization and dehydration to afford the thiazole ring, a common scaffold in pharmaceuticals. Similarly, reaction with thiourea (B124793) and its derivatives can lead to the formation of 2-aminothiazolin-4-ones. These reactions showcase the utility of the chloroacetyl group in constructing five-membered heterocyclic systems containing nitrogen and sulfur atoms.

Role in the Elaboration of Chiral Intermediates and Complex Molecular Scaffolds

The development of chiral molecules is a cornerstone of modern pharmaceutical synthesis. nih.govdoi.org Chloroacetate esters can be employed in asymmetric synthesis to generate chiral intermediates. wikipedia.org A key strategy involves the use of a chiral auxiliary. By attaching a chiral auxiliary to the chloroacetate molecule, it is possible to direct the approach of a nucleophile or an enolate to one face of the molecule, thereby achieving high diastereoselectivity.

For example, aldol (B89426) reactions involving the titanium enolate of a chiral chloroacetate ester, such as one derived from a chiral indanol, have been shown to proceed with excellent diastereoselectivity. nih.gov After the reaction, the chlorine atom can be removed, and the chiral auxiliary can be cleaved, yielding a highly enantiomerically enriched acetate (B1210297) aldol product. nih.gov This methodology provides a pathway to chiral β-hydroxy esters, which are fundamental building blocks for the synthesis of polyketide natural products and other complex, biologically active molecules. nih.gov

Application in the Development of Advanced Materials, including Ionic Liquids and Polymers

The unique properties of this compound also lend themselves to the field of materials science.

Ionic Liquids: Ionic liquids (ILs) are salts with low melting points, often existing as liquids at room temperature. mdpi.com They are considered "green" solvents due to their negligible vapor pressure. researchgate.net this compound can be used as an alkylating agent in the synthesis of functionalized ionic liquid cations. For example, it can react with a substituted imidazole (B134444) or pyridine (B92270) to form a quaternary ammonium (B1175870) salt. rsc.org In this reaction, the nitrogen atom of the imidazole acts as a nucleophile, displacing the chloride to form a new C-N bond. The resulting cation would be an N-((3-methylbutoxy)carbonylmethyl)imidazolium ion. Through a subsequent anion exchange (metathesis) reaction, a wide variety of ionic liquids with different properties can be generated. rsc.orgmdpi.com The ester group incorporated into the cation can impart specific functionalities, such as biodegradability or tailored solvent properties.

Polymers: this compound can serve as a monomer or a modifying agent in polymer synthesis. The reactive C-Cl bond allows it to be incorporated into polymer chains via nucleophilic substitution reactions. For instance, it can react with a di-nucleophile (such as a diamine or a diol) in a polycondensation reaction to form polyesters or polyamides containing a pendant ester group. More commonly, chloroacetate esters are used to functionalize existing polymers. A polymer with nucleophilic side chains (e.g., polyvinyl alcohol or chitosan) can be reacted with this compound to attach (3-methylbutoxy)carbonylmethyl side chains, modifying the polymer's physical properties, such as its solubility, hydrophilicity, or thermal characteristics. This approach is valuable for creating functional materials for applications in drug delivery, coatings, and biodegradable plastics. nih.govmdpi.com

Environmental Transformations and Biogeochemical Cycling of 3 Methylbutyl Chloroacetate

Abiotic Degradation Pathways in Diverse Environmental Matrices

Abiotic degradation involves chemical processes that occur without the direct involvement of microorganisms. For 3-methylbutyl chloroacetate (B1199739), the principal abiotic pathways are hydrolysis and photolysis, which are significantly influenced by environmental conditions such as pH, temperature, and sunlight exposure.

Hydrolysis is a primary mechanism for the abiotic degradation of 3-methylbutyl chloroacetate in aqueous environments. The reaction involves the cleavage of the ester bond by water, yielding 3-methyl-1-butanol and chloroacetic acid. The rate of this reaction is highly dependent on pH and temperature. nih.gov

Carboxylic acid esters like this compound can undergo hydrolysis through neutral (water-mediated), acid-catalyzed, and base-catalyzed pathways. epa.gov The base-catalyzed, or alkaline, hydrolysis is typically the most significant pathway under environmental conditions. epa.gov This process generally occurs via a bimolecular acyl-oxygen fission (BAC2) mechanism, where a hydroxide (B78521) ion attacks the electrophilic carbonyl carbon of the ester. epa.gov

Table 1: Factors Influencing the Hydrolysis of this compound

Environmental FactorEffect on Hydrolysis RateMechanism
High pH (Alkaline) Significantly increasesBase-catalyzed hydrolysis (BAC2) is the dominant pathway. Increased hydroxide ion concentration accelerates the nucleophilic attack on the ester's carbonyl carbon. epa.gov
Low pH (Acidic) Moderately increasesAcid-catalyzed hydrolysis (AAC2) occurs, but is generally slower than base-catalyzed hydrolysis for this class of compounds. researchgate.net
Neutral pH SlowNeutral hydrolysis proceeds at a baseline rate, mediated by water molecules acting as nucleophiles. researchgate.net
Temperature Increases with temperatureHigher temperatures provide the necessary activation energy for the reaction, increasing the rate of all hydrolysis pathways. asianpubs.org

Photolysis, or degradation by light, represents another significant abiotic pathway for the transformation of this compound, particularly in sunlit surface waters or the atmosphere. This process can occur through two primary mechanisms:

Direct Photolysis: This involves the direct absorption of ultraviolet (UV) radiation by the this compound molecule, leading to the excitation of electrons and subsequent cleavage of chemical bonds. The carbon-chlorine (C-Cl) bond is a likely target for photolytic cleavage due to its lower bond energy compared to other bonds in the molecule. This can result in the formation of a chloride ion and an organic radical.

Indirect Photolysis: This more common pathway involves reactions with photochemically generated reactive species in the environment, such as hydroxyl radicals (•OH), singlet oxygen, or ozone. nsf.govnih.gov In natural waters, dissolved organic matter can absorb sunlight and produce these highly reactive oxidants, which then attack the this compound molecule. nsf.gov The hydroxyl radical, in particular, is a powerful, non-selective oxidant that can abstract hydrogen atoms or add to double bonds, initiating a cascade of degradation reactions. nih.gov The photolysis of chlorine itself in treated water can also produce hydroxyl radicals. nih.gov

The products of photolysis can be diverse, depending on the specific conditions and the presence of other chemical species. However, the initial steps likely lead to the cleavage of the C-Cl bond or the ester linkage, breaking the compound down into smaller, more readily degradable molecules.

Microbial Biotransformation and Biodegradation Mechanisms

Microorganisms play a crucial role in the ultimate degradation and mineralization of this compound in soil and water. The process involves enzymatic reactions that transform the compound into intermediates that can be assimilated into central metabolic pathways.

The key to the biodegradation of this compound is the cleavage of its carbon-chlorine bond, a process known as dehalogenation. This is catalyzed by a class of enzymes called dehalogenases. nih.gov Before dehalogenation can occur, it is highly probable that the ester bond is first cleaved by a microbial esterase, releasing 3-methyl-1-butanol and chloroacetate. The chloroacetate is the substrate for dehalogenases.

Haloacid dehalogenases, specifically, catalyze the hydrolytic cleavage of the C-Cl bond in haloacids like chloroacetate to produce a hydroxyl group and a halide ion. nih.gov For example, fluoroacetate (B1212596) dehalogenase, which also acts on chloroacetate, catalyzes the conversion of chloroacetate into glycolate (B3277807) and a chloride ion. nih.govresearchgate.net

Several types of 2-haloacid dehalogenases have been identified in various bacteria, and they are promising tools for bioremediation of halogenated pollutants. nih.govmdpi.com These enzymes often exhibit high catalytic activity on short-chain halogenated acids. nih.gov

Table 2: Key Enzymes in the Biodegradation of this compound

Enzyme ClassReaction CatalyzedSubstrateProduct(s)
Carboxylesterase Ester HydrolysisThis compound3-Methyl-1-butanol + Chloroacetate
Haloacid Dehalogenase Hydrolytic DehalogenationChloroacetateGlycolate + Chloride ion (Cl-)
Alcohol Dehydrogenase Oxidation3-Methyl-1-butanol3-Methylbutanal
Glycolate Oxidase OxidationGlycolateGlyoxylate (B1226380)

While specific microbial isolates that degrade this compound have not been extensively documented, a plausible metabolic pathway can be constructed based on known pathways for related compounds. scispace.comnih.govresearchgate.net Numerous bacteria capable of degrading chloroaromatic and chloroaliphatic compounds have been isolated from contaminated environments. nih.govmdpi.com

The proposed biodegradation pathway for this compound would proceed in the following steps:

Initial Hydrolysis: The process begins with the enzymatic hydrolysis of the ester bond by a non-specific carboxylesterase, yielding 3-methyl-1-butanol and chloroacetate.

Dehalogenation: The released chloroacetate is then attacked by a haloacid dehalogenase, which cleaves the C-Cl bond to form glycolate and a chloride ion. nih.gov

Metabolism of Intermediates: Both 3-methyl-1-butanol and glycolate are common metabolic intermediates.

3-Methyl-1-butanol: This alcohol can be oxidized by alcohol and aldehyde dehydrogenases to 3-methylbutanoic acid, which can then be further metabolized via pathways similar to fatty acid oxidation.

Glycolate: Glycolate is readily integrated into central metabolism. It can be oxidized to glyoxylate, which is a key intermediate in the glyoxylate cycle, allowing microorganisms to utilize two-carbon compounds for growth.

This complete degradation process results in the conversion of the original organic pollutant into biomass, carbon dioxide, and water, effectively removing it from the environment.

Formation of this compound as a By-product in Anthropogenic and Natural Chemical Processes

This compound is not known to be a major industrial chemical or a common natural product. Its presence in the environment would likely result from its formation as an unintended by-product in specific chemical processes.

One plausible anthropogenic source is the Fischer-Speier esterification process. thermofisher.comthermofisher.com This common industrial method for synthesizing esters involves reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. thermofisher.com If a manufacturing process intended to produce a different ester uses 3-methyl-1-butanol (isoamyl alcohol) as a reactant or has it as an impurity, and if chloroacetic acid is also present as a reactant or contaminant, the formation of this compound as a by-product is possible. thermofisher.com The synthesis of other chloroacetate esters, such as methyl chloroacetate, is a known industrial process, highlighting the potential for cross-reaction if feedstocks are not pure. researchgate.net

Another potential, though more speculative, formation pathway could be related to water disinfection processes . The chlorination of water containing natural organic matter is known to produce a variety of halogenated disinfection by-products. If 3-methyl-1-butanol, which can be a natural fermentation product, is present in source water during chlorination, complex reactions could potentially lead to the formation of chlorinated compounds, including, theoretically, this compound.

There are no known significant natural processes that would lead to the formation of this compound. Its structure, combining a common natural alcohol with a halogenated acid, points towards an anthropogenic or industrial origin.

Advanced Analytical Characterization in Research Contexts

Spectroscopic Methodologies for Elucidating the Structure of Reaction Products and Intermediates

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for mapping the carbon-hydrogen framework of the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the protons of the 3-methylbutyl (isopentyl) group and the chloroacetyl moiety. The methylene (B1212753) protons adjacent to the chlorine atom (Cl-CH₂-) would appear as a singlet significantly downfield (predicted around δ 4.0-4.2 ppm) due to the electron-withdrawing effects of both the chlorine atom and the carbonyl group. The methylene protons of the ester group (-O-CH₂-) would appear as a triplet, while the methine proton (-CH(CH₃)₂) would be a multiplet, and the terminal methyl groups (-(CH₃)₂) would present as a doublet.

¹³C NMR: The carbon NMR spectrum provides information on the number of chemically distinct carbon environments. openstax.orglibretexts.org The carbonyl carbon (C=O) of the ester is expected to have the most downfield chemical shift (predicted around δ 165-170 ppm). openstax.orglibretexts.org The carbon atom bonded to chlorine (Cl-CH₂-) would also be significantly deshielded. The remaining carbons of the 3-methylbutyl group would appear in the aliphatic region of the spectrum. hmdb.ca

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of 3-methylbutyl chloroacetate (B1199739) would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the ester group, typically found in the range of 1735-1750 cm⁻¹. Other key absorbances would include the C-O stretching vibrations of the ester linkage and the C-Cl stretching vibration.

Table 1: Predicted Spectroscopic Data for 3-Methylbutyl Chloroacetate

TechniqueStructural FeaturePredicted Chemical Shift / FrequencyNotes
¹H NMRCl-CH₂-C=O~4.1 ppm (singlet)Deshielded by adjacent Cl and C=O group.
¹H NMR-O-CH₂-~4.2 ppm (triplet)Adjacent to the ester oxygen.
¹H NMR-CH(CH₃)₂~1.8 ppm (multiplet)Methine proton of the isobutyl group.
¹H NMR-CH(CH₃)₂~0.9 ppm (doublet)Terminal methyl groups.
¹³C NMR-C=O~167 ppmCarbonyl carbon of the ester. openstax.orglibretexts.org
¹³C NMRCl-CH₂-~41 ppmCarbon attached to chlorine.
¹³C NMR-O-CH₂-~65 ppmCarbon attached to ester oxygen. hmdb.ca
FT-IRC=O Stretch1735-1750 cm⁻¹Characteristic strong absorption for aliphatic esters.
FT-IRC-O Stretch1150-1250 cm⁻¹Ester C-O linkage.
FT-IRC-Cl Stretch600-800 cm⁻¹Carbon-chlorine bond vibration.

Chromatographic Techniques for High-Resolution Separation and Analysis in Complex Systems

Chromatography is essential for separating this compound from reactants, solvents, and byproducts in reaction mixtures or environmental samples.

Gas Chromatography (GC) is highly suitable for the analysis of volatile and thermally stable compounds like this compound. The NIST Chemistry WebBook provides retention index data for this compound, which aids in its identification. nist.gov The retention index is a normalized measure of a compound's retention time, making it comparable across different GC systems. For this compound, the reported Kovats retention index depends on the type of stationary phase used in the GC column, highlighting the importance of column selection for achieving optimal separation. nist.gov

Table 2: Gas Chromatography Retention Data for this compound

Column Type (Stationary Phase)Kovats Retention Index (I)Reference
Standard Non-Polar1177NIST, 2023 nist.gov
Standard Polar (e.g., Carbowax)1545NIST, 2023 nist.gov

High-Performance Liquid Chromatography (HPLC) offers a complementary separation technique, particularly for less volatile reaction mixtures or for compounds that may degrade at high GC inlet temperatures. While specific methods for this compound are not widely published, methods for similar short-chain esters can be readily adapted. sielc.compw.edu.pl A reversed-phase HPLC method would be the most common approach.

Column: A C18 or C8 stationary phase provides good retention for moderately polar compounds.

Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is typically employed. sielc.compw.edu.pl

Detection: UV detection is suitable due to the presence of the carbonyl group in the ester, with a detection wavelength typically set around 210-220 nm. pw.edu.pl

Mass Spectrometric Approaches for Mechanistic Insights and Trace Analysis

Mass spectrometry (MS), often coupled with a chromatographic separation technique (GC-MS or LC-MS), provides highly sensitive and specific detection. It is invaluable for confirming the molecular weight of this compound and for elucidating its fragmentation patterns, which can be used for structural confirmation and mechanistic studies.

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide a structural fingerprint. nist.gov The molecular ion peak (M⁺) at m/z 164 (for ³⁵Cl) and 166 (for ³⁷Cl) may be observed, but it is often weak. The fragmentation pattern is typically dominated by cleavages at the ester linkage and loss of neutral molecules.

Key fragmentation pathways include:

Loss of the isobutoxy group: Cleavage of the C-O bond can lead to the formation of the chloroacetyl cation [ClCH₂CO]⁺ at m/z 77 and 79.

Loss of the chloroacetyl group: This results in the formation of the 3-methylbutyl cation at m/z 71.

McLafferty rearrangement: A characteristic rearrangement for esters, leading to the formation of a radical cation at m/z 70 (isobutene) and the elimination of chloroacetic acid.

Table 3: Key Mass Spectrometry Fragments for this compound (Electron Ionization)

m/z (Mass-to-Charge Ratio)Proposed Fragment IonRelative IntensityReference
164/166[C₇H₁₃³⁵ClO₂]⁺ / [C₇H₁₃³⁷ClO₂]⁺ (Molecular Ion)LowNIST, 2023 nist.gov
77/79[ClCH₂CO]⁺HighNIST, 2023 nist.gov
71[C₅H₁₁]⁺ModerateNIST, 2023 nist.gov
70[C₅H₁₀]⁺•HighNIST, 2023 nist.gov
43[C₃H₇]⁺High (Base Peak)NIST, 2023 nist.gov

Development of High-Sensitivity Analytical Methods for Environmental Fate Studies

Studying the environmental fate of this compound requires highly sensitive analytical methods capable of detecting the parent compound and its degradation products at trace concentrations (ng/L to µg/L) in complex matrices like water and soil. The primary degradation product of concern is chloroacetic acid, a known disinfection byproduct. researchgate.net

The development of such methods often focuses on the analysis of haloacetic acids (HAAs). researchgate.netnih.gov Gas chromatography coupled with an electron capture detector (GC-ECD) or mass spectrometry (GC-MS) is a common approach. nih.gov Because HAAs are polar and non-volatile, a derivatization step is required to convert them into more volatile esters (e.g., methyl or octyl esters) prior to GC analysis. nih.govresearchgate.net

For direct analysis without derivatization, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice. nih.govulisboa.pt This technique offers excellent sensitivity and selectivity for polar, ionic compounds like chloroacetic acid in aqueous samples. nih.govulisboa.pt

While methods for the parent ester, this compound, are less common in environmental studies, they can be developed using similar principles.

For water samples: Solid-phase microextraction (SPME) or liquid-liquid extraction (LLE) could be used to pre-concentrate the ester, followed by GC-MS analysis.

For soil/sediment samples: Solvent extraction (e.g., using acetonitrile or acetone) followed by cleanup and analysis by GC-MS or LC-MS/MS would be appropriate.

The challenge in analyzing the ester lies in its potential for hydrolysis to chloroacetic acid during sample collection, storage, and preparation. Therefore, methods must be carefully designed to ensure the stability of the analyte and to accurately distinguish between the parent ester and its degradation products.

Future Research Directions and Unexplored Avenues

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization in Chloroacetate (B1199739) Chemistry

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and the production of 3-methylbutyl chloroacetate is no exception. These computational tools offer the potential to significantly enhance reaction efficiency, predict outcomes with greater accuracy, and reduce the experimental burden associated with process optimization. chemcopilot.com

Table 1: Potential Applications of AI/ML in this compound Synthesis

Application Area AI/ML Tool Predicted Outcome
Reaction Optimization Supervised Learning (e.g., Random Forest) Maximized yield and purity of this compound. wustl.edu
Novel Synthesis Routes Generative AI (e.g., FlowER) Discovery of new, more efficient synthetic pathways. mit.edumghpcc.org
Solvent Selection Classifier Models (e.g., BERT-based) Identification of green and effective reaction solvents. ibm.com

Exploration of Novel Catalytic Systems for Sustainable Synthesis of this compound and its Derivatives

The traditional synthesis of this compound often relies on strong mineral acids, which present challenges in terms of corrosion, catalyst separation, and waste generation. whiterose.ac.uk Future research is geared towards the development of novel, sustainable catalytic systems that are not only efficient but also reusable and environmentally friendly.

Heterogeneous catalysts, such as heteropoly acids supported on materials like SBA-15, have shown great promise in the esterification of monochloroacetic acid. researchgate.net These solid acid catalysts can be easily separated from the reaction mixture and reused multiple times, significantly reducing waste and processing costs. researchgate.net Similarly, the use of ball-milled seashells, a natural and abundant source of calcium carbonate, as a nano-biocomposite catalyst represents a green and cost-effective approach to ester synthesis. whiterose.ac.uk

Enzymatic catalysis, employing lipases like Novozym 435, offers a highly selective and mild alternative for the synthesis of esters. nih.gov The optimization of enzymatic reactions for the production of this compound could lead to processes with high conversion rates and minimal environmental impact. nih.gov Furthermore, the exploration of glycerol-based heterogeneous catalysts, derived from the byproduct of biodiesel production, aligns with the principles of a circular economy. mdpi.com

Table 2: Comparison of Catalytic Systems for Chloroacetate Ester Synthesis

Catalyst Type Advantages Challenges
Mineral Acids (e.g., H₂SO₄) High activity, low cost. wikipedia.org Corrosive, difficult to separate, waste generation. whiterose.ac.uk
Supported Heteropoly Acids Reusable, non-corrosive, high selectivity. researchgate.net Higher initial cost, potential for leaching.
Nano-biocomposites (e.g., Seashells) Green, inexpensive, readily available. whiterose.ac.uk Lower thermal stability compared to some synthetic supports.
Immobilized Lipases High selectivity, mild reaction conditions. nih.gov Higher cost, potential for denaturation.

Advanced Understanding of Environmental Fate and Novel Remediation Strategies

A comprehensive understanding of the environmental fate of this compound is crucial for its responsible use. As a haloacetic acid ester, its potential for biodegradation and the nature of its degradation products are of significant interest. Research into the microbial degradation of haloacetic acids has shown that certain bacteria can utilize these compounds as a carbon source, breaking them down into less harmful substances. cabidigitallibrary.orgnih.gov The primary degradation pathway for monochloroacetic acid involves hydrolysis to glycolic acid, which is then readily mineralized. cabidigitallibrary.org

Future studies should focus on identifying the specific microbial consortia capable of degrading this compound in various environmental compartments, such as soil and water. This knowledge will be instrumental in developing effective bioremediation strategies for contaminated sites. epa.govvertasefli.co.uk The half-life of monochloroacetic acid in water is estimated to be around 15 years at 15°C via hydrolysis, highlighting the need for active remediation approaches. researchgate.net

In addition to bioremediation, other advanced remediation technologies could be explored for their efficacy in removing chloroacetate esters from the environment. These include in-situ chemical oxidation (ISCO), which uses strong oxidizing agents to break down contaminants, and the application of nanoscale materials for targeted remediation. epa.gov A multi-faceted approach, potentially combining different remediation techniques, may be the most effective strategy for addressing contamination. epa.govresearchgate.net

Expanding Synthetic Utility through Unconventional Reactivity Modes and Bio-Inspired Transformations

Beyond its current applications, there is significant potential to expand the synthetic utility of this compound through the exploration of unconventional reactivity and bio-inspired transformations. The presence of both an ester and a reactive carbon-chlorine bond makes it a versatile building block in organic synthesis.

Bio-inspired catalysis, which mimics the highly efficient and selective reactions found in nature, offers a promising avenue for the functionalization of this compound. beilstein-journals.orgnih.govnih.gov For example, mimicking the action of metalloenzymes could lead to novel C-H functionalization reactions at the alkyl chain of the ester, introducing new functional groups and creating more complex molecules. beilstein-journals.org

The chloroacetyl group can also serve as a precursor for a variety of chemical transformations. For instance, it can be used in the synthesis of other esters or amides through nucleophilic substitution of the chlorine atom. An example of a similar transformation is the synthesis of allyl amyl glycolate (B3277807), where isoamyl alcohol is first reacted with chloroacetic acid to form isopentyloxy acetic acid, which is then esterified with allyl alcohol. google.com Exploring the reactivity of the chloroacetyl moiety with a wider range of nucleophiles and under various catalytic conditions could unlock new synthetic pathways.

Table 3: Potential Unconventional Reactions of this compound

Reaction Type Potential Product Synthetic Application
Bio-inspired C-H Functionalization Hydroxylated or aminated derivatives Synthesis of novel fine chemicals and pharmaceutical intermediates.
Nucleophilic Substitution with Thiols Thioether-containing esters Precursors for sulfur-containing polymers or bioactive molecules.
Reductive Dehalogenation 3-Methylbutyl acetate (B1210297) Selective removal of the chlorine atom to produce a common fragrance and flavor compound. scentspiracy.com

Q & A

Q. What are the optimal synthetic routes for 3-methylbutyl chloroacetate, and how can reaction conditions be tailored to improve yield?

  • Methodological Answer : Synthesis of this compound typically involves esterification between chloroacetic acid and 3-methyl-1-butanol. Key parameters include:
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane) enhance reaction efficiency by stabilizing intermediates .
  • Catalyst choice : Acid catalysts like sulfuric acid or immobilized lipases (for greener synthesis) improve esterification rates .
  • Temperature control : Maintain 60–80°C to balance reaction speed and byproduct suppression.
    Post-synthesis, fractional distillation or column chromatography (silica gel, hexane/ethyl acetate eluent) is recommended for purification .

Q. Which analytical techniques are most reliable for characterizing this compound, and how should sample preparation be optimized?

  • Methodological Answer :
  • GC-MS : Use splitless injection mode with a DB-5MS column (30 m × 0.25 mm). Derivatization is unnecessary due to volatility .
  • NMR : Dissolve in deuterated chloroform (CDCl₃). Key signals: δ 4.1–4.3 ppm (ester –OCH₂–), δ 1.6–1.8 ppm (3-methylbutyl branching) .
  • FTIR : Confirm ester carbonyl (C=O) at ~1740 cm⁻¹ and C–Cl stretch at 750–600 cm⁻¹ .

Advanced Research Questions

Q. How do hydrolytic dehalogenases interact with this compound, and how can kinetic discrepancies between enzyme homologs be resolved?

  • Methodological Answer : Chloroacetate-degrading enzymes (e.g., Rsc1362 and PA0810) exhibit divergent kinetics:
Enzymekcatk_{\text{cat}} (min⁻¹)KMK_M (mM)Substrate Preference
Rsc1362504 ± 660.06 ± 0.02Chloroacetate
PA08102.6 ± 0.60.44 ± 0.2Iodoacetate
  • Experimental Design : Use isothermal titration calorimetry (ITC) to measure binding affinity and stopped-flow assays for kcatk_{\text{cat}}.
  • Data Contradiction : PA0810’s low efficiency on chloroacetate suggests evolutionary adaptation to alternate substrates. Cross-validate with substrate docking simulations (AutoDock Vina) .

Q. How does pH influence the hydrolytic stability of this compound, and what degradation pathways dominate under acidic vs. alkaline conditions?

  • Methodological Answer :
  • Acidic conditions (pH < 5) : Protonation of the ester carbonyl accelerates hydrolysis to chloroacetic acid and 3-methyl-1-butanol. Monitor via HPLC (C18 column, 210 nm UV detection) .
  • Alkaline conditions (pH > 9) : Base-catalyzed ester cleavage predominates. Use ¹H NMR to track hydroxide-induced degradation intermediates .
  • Buffer selection : Phosphate buffers (pH 7.4) mimic physiological conditions, while borate buffers (pH 9–10) test extreme stability .

Q. What computational strategies are effective for predicting the environmental fate of this compound?

  • Methodological Answer :
  • QSPR modeling : Correlate molecular descriptors (e.g., logPP, polar surface area) with biodegradation half-lives. Use EPI Suite™ for initial estimates .
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) to predict susceptibility to hydrolysis or photolysis. Focus on the C–Cl bond (BDE ~339 kJ/mol) .
  • Ecotoxicity screening : Combine ECOSAR predictions with experimental Microtox® assays for acute aquatic toxicity .

Notes on Data Interpretation

  • Contradictions in Enzyme Studies : Discrepancies in substrate specificity (e.g., PA0810’s preference for iodoacetate) may arise from divergent evolutionary pressures. Always cross-reference kinetic data with structural studies (e.g., X-ray crystallography) .
  • Analytical Artifacts : Chloroacetate derivatives can form adducts with borate (from buffers) during GC-MS analysis. Use non-borate buffers or derivatize with BSTFA to mitigate .

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